A Senior Application Scientist's Guide to the Fundamental Properties and Applications of Quinoline N-oxide Hydrate
A Senior Application Scientist's Guide to the Fundamental Properties and Applications of Quinoline N-oxide Hydrate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Quinoline N-oxide hydrate stands as a versatile and pivotal molecule in contemporary chemical and pharmaceutical research. Its unique electronic properties, conferred by the N-oxide functionality, render it a valuable intermediate for organic synthesis and a key building block in the development of novel therapeutic agents. This guide provides an in-depth exploration of its fundamental properties, from its physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and diverse applications. The content herein is synthesized from established literature and practical insights, designed to equip researchers, medicinal chemists, and drug development professionals with the authoritative knowledge required to effectively harness the potential of this compound.
Core Molecular Profile and Physicochemical Properties
Quinoline N-oxide is a heterocyclic aromatic compound derived from quinoline, where the nitrogen atom of the quinoline ring is oxidized.[1] The hydrate form incorporates one or more water molecules into its crystal structure, which can influence its physical properties, such as melting point and solubility. The introduction of the N-oxide group significantly alters the electronic distribution of the quinoline ring system. This modification increases the molecule's polarity and hydrophilic nature compared to its parent, quinoline, enhancing its solubility in aqueous environments and making it suitable for a broader range of laboratory applications.[2]
The N-oxide bond introduces a dipole moment and modifies the reactivity of the heterocyclic ring, making the C2 and C4 positions particularly susceptible to nucleophilic attack—a cornerstone of its synthetic utility.[3][4]
graph Quinoline_N_oxide_Hydrate_Structure {
layout=neato;
node [shape=plaintext];
edge [style=invis];
// Define nodes for atoms
N [label="N+", pos="0,0.5!", fontcolor="#202124"];
O [label="O-", pos="-0.5,1.2!", fontcolor="#202124"];
C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"];
C3 [label="C", pos="1.8,-0.5!", fontcolor="#202124"];
C4 [label="C", pos="1.2,-1.5!", fontcolor="#202124"];
C4a [label="C", pos="0,-1.5!", fontcolor="#202124"];
C5 [label="C", pos="-1.2,-1.5!", fontcolor="#202124"];
C6 [label="C", pos="-1.8,-0.5!", fontcolor="#202124"];
C7 [label="C", pos="-1.2,0.5!", fontcolor="#202124"];
C8 [label="C", pos="-1.8,1.5!", fontcolor="#202124"]; // Placeholder, not in ring
C8a [label="C", pos="-0.6,1.5!", fontcolor="#202124"]; // Placeholder
C8a_ring [label="C", pos="0,-0.5!", fontcolor="#202124"];
// Define nodes for water
H2O [label="· xH₂O", pos="3.5,-0.5!", fontcolor="#5F6368"];
// Draw bonds
edge [style=solid, color="#202124"];
N -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- C8a_ring;
C8a_ring -- N;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8a_ring;
N -- O [label="", style=solid];
// Draw double bonds
edge [style=double, color="#202124"];
N -- C2 [style=invis]; // Redraw as double
C2 -- C3 [style=invis];
C4 -- C4a [style=invis];
// Manually position double bonds for clarity
node [shape=none, label=""];
p1 [pos="0.6,0.5!"];
p2 [pos="1.5,-0.0!"];
p3 [pos="1.5,-1.0!"];
p4 [pos="0.6,-1.5!"];
p5 [pos="-0.6,-1.5!"];
p6 [pos="-1.5,-1.0!"];
p7 [pos="-1.5,0.0!"];
p8 [pos="-0.6,0.0!"];
edge [style=solid, color="#202124"];
p1 -- p8;
p2 -- p3;
p4 -- p5;
p6 -- p7;
}
Caption: Key reaction pathways for Quinoline N-oxide.
Quinoline N-oxides have become central to the synthesis of functionalized quinolines, which are scaffolds for molecules with diverse biological activities. [5]They serve as starting materials for transformations including oxidations, cycloadditions, and aminations. [5]For instance, direct C-H alkenylation of quinoline N-oxides provides a suitable strategy for synthesizing promising antiparasitic drugs.
[5]
Applications in Drug Discovery and Materials Science
The versatile properties of Quinoline N-oxide hydrate make it a valuable compound across several scientific disciplines.
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of pharmaceuticals, especially anti-cancer, anti-inflammatory, and antiparasitic agents. [2][6][7]The quinoline scaffold is present in numerous FDA-approved drugs, and the N-oxide provides a reactive handle to build molecular complexity. [7][8]Molecules with N-oxide functionalities can also act as prodrugs, where the N-oxide group may improve water solubility or be metabolically reduced to release the active agent.
[9]* Coordination Chemistry: Quinoline N-oxide hydrate readily forms complexes with various metal ions, including lanthanides and zinc. [10][11]This property is exploited in the design of novel materials and catalysts.
-
Analytical Chemistry: It has been employed as a reagent in analytical methods, such as in the quantitative determination of nitrones, to enhance the accuracy of chemical analyses.
[2][11]* Biological Research: The compound is used in studies of metabolic pathways and drug toxicity, offering insights into the biological behavior of quinoline derivatives. [2]Quinoline 1-oxide is a known human metabolite of quinoline.
[12]
Safety, Handling, and Storage
Proper handling of Quinoline N-oxide hydrate is essential. While specific toxicity data for the hydrate is limited, the parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and is suspected of causing genetic defects and cancer. [13][14]Therefore, prudent laboratory practices are mandatory.
Table 2: Hazard and Precautionary Information
Category Information Source(s) GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [12] Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are required. [13][14] Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [13][14] Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C. [2] [2] Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]
References
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ChemBK. (n.d.). QUINOLINE N-OXIDE HYDRATE - Physico-chemical Properties. Retrieved from [Link]
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The Good Scents Company. (n.d.). octyl acrylate, 2499-59-4. Retrieved from [Link]
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Alfa Aesar. (n.d.). CAS 2499-59-4 n-Octyl Acrylate (stabilized with MEHQ). Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). Quinoline. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). Quinoline 1-oxide. Retrieved from [Link]
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Scribd. (n.d.). Quinoline N Oxide Hydrate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Quinoline N-oxide. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (2019). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Retrieved from [Link]
-
OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]
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PMC, National Institutes of Health. (2022). Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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PMC, PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Retrieved from [Link]
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ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... Retrieved from [Link]
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SpectraBase. (n.d.). quinoline, 1-oxide, hydrate. Retrieved from [Link]
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ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
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PMC, National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
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SLS. (n.d.). Quinoline N-oxide hydrate, 97%. Retrieved from [Link]
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PMC, National Institutes of Health. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
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